2-Cyano-5-nitrobenzoic acid
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Overview
Description
2-Cyano-5-nitrobenzoic acid is an organic compound that belongs to the class of aromatic nitro compounds It is characterized by the presence of a cyano group (-CN) and a nitro group (-NO2) attached to a benzene ring, along with a carboxylic acid group (-COOH)
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyano-5-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2-cyanobenzoic acid. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group into the benzene ring. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-5-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. For example, the cyano group can be hydrolyzed to a carboxylic acid group under acidic or basic conditions.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds. This reaction typically involves the use of a palladium catalyst and boronic acid derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, iron, hydrochloric acid.
Substitution: Acidic or basic hydrolysis conditions.
Coupling Reactions: Palladium catalysts, boronic acid derivatives.
Major Products Formed:
Reduction: 2-Cyano-5-aminobenzoic acid.
Substitution: 2-Carboxy-5-nitrobenzoic acid.
Coupling Reactions: Biaryl compounds with various substituents.
Scientific Research Applications
2-Cyano-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology: The compound can be used in the development of biochemical assays and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-cyano-5-nitrobenzoic acid depends on its chemical reactivity and the specific context in which it is used. For example, in reduction reactions, the nitro group undergoes a series of electron transfer steps to form an amino group. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aromatic rings.
Comparison with Similar Compounds
- 2-Cyano-4-nitrobenzoic acid
- 2-Cyano-3-nitrobenzoic acid
- 2-Cyano-6-nitrobenzoic acid
Comparison: 2-Cyano-5-nitrobenzoic acid is unique due to the specific positioning of the cyano and nitro groups on the benzene ring. This positioning influences its chemical reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different reactivity patterns and selectivity in chemical reactions, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2-cyano-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4/c9-4-5-1-2-6(10(13)14)3-7(5)8(11)12/h1-3H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOLMNXGRNAFKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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